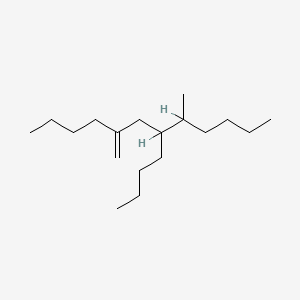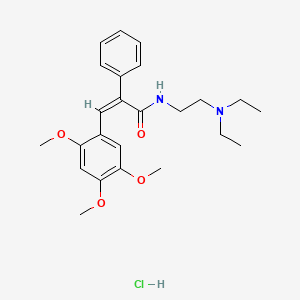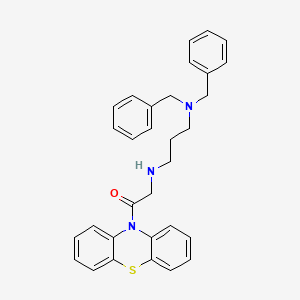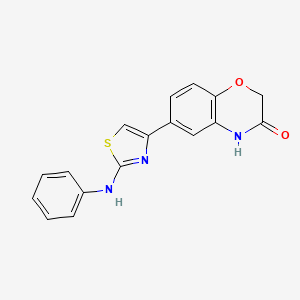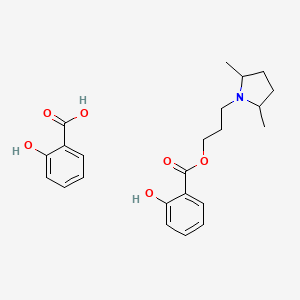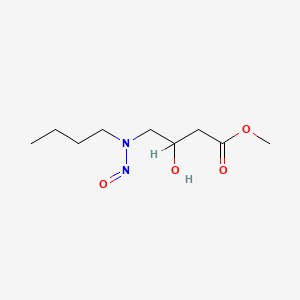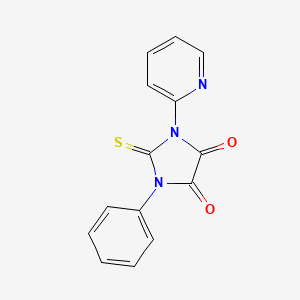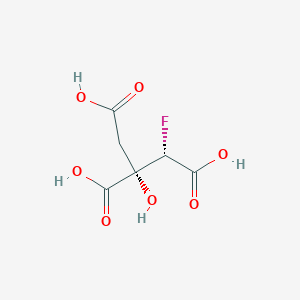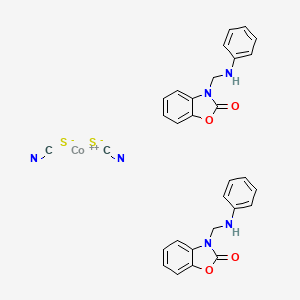
Cobalt, bis(3-((phenylamino)methyl)-2(3H)-benzoxazolone-N(sup N(sup 3),O(sup 2))bis(thiocyanato-N))-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cobalt, bis(3-((phenylamino)methyl)-2(3H)-benzoxazolone-N(sup N(sup 3),O(sup 2))bis(thiocyanato-N))- is a coordination compound featuring cobalt as the central metal ion This compound is characterized by its complex structure, which includes benzoxazolone and thiocyanato ligands
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cobalt, bis(3-((phenylamino)methyl)-2(3H)-benzoxazolone-N(sup N(sup 3),O(sup 2))bis(thiocyanato-N))- typically involves the following steps:
Ligand Preparation: The benzoxazolone ligand is synthesized by reacting 2-aminophenol with formaldehyde and aniline under acidic conditions.
Complex Formation: The prepared ligand is then reacted with cobalt(II) chloride in the presence of thiocyanate ions. The reaction is typically carried out in an organic solvent such as ethanol or methanol at room temperature.
Purification: The resulting complex is purified by recrystallization from a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
化学反応の分析
Types of Reactions
Cobalt, bis(3-((phenylamino)methyl)-2(3H)-benzoxazolone-N(sup N(sup 3),O(sup 2))bis(thiocyanato-N))- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of cobalt.
Reduction: It can also be reduced to lower oxidation states.
Substitution: Ligands in the coordination sphere can be substituted by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand substitution reactions typically involve the use of competing ligands in an appropriate solvent.
Major Products Formed
Oxidation: Higher oxidation state cobalt complexes.
Reduction: Lower oxidation state cobalt complexes.
Substitution: New coordination compounds with different ligands.
科学的研究の応用
Cobalt, bis(3-((phenylamino)methyl)-2(3H)-benzoxazolone-N(sup N(sup 3),O(sup 2))bis(thiocyanato-N))- has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of new materials with specific electronic and magnetic properties.
作用機序
The mechanism by which cobalt, bis(3-((phenylamino)methyl)-2(3H)-benzoxazolone-N(sup N(sup 3),O(sup 2))bis(thiocyanato-N))- exerts its effects involves coordination chemistry principles. The cobalt ion interacts with various molecular targets through coordination bonds, influencing electron transfer processes and altering the chemical environment. This can lead to changes in reactivity and the formation of new compounds.
類似化合物との比較
Similar Compounds
Cobalt, bis(2,2’-bipyridine)bis(thiocyanato-N): Another cobalt coordination compound with bipyridine and thiocyanato ligands.
Cobalt, tris(ethylenediamine)chloride: A cobalt complex with ethylenediamine ligands.
Uniqueness
Cobalt, bis(3-((phenylamino)methyl)-2(3H)-benzoxazolone-N(sup N(sup 3),O(sup 2))bis(thiocyanato-N))- is unique due to its specific ligand structure, which imparts distinct electronic and steric properties
特性
CAS番号 |
82497-98-1 |
|---|---|
分子式 |
C30H24CoN6O4S2 |
分子量 |
655.6 g/mol |
IUPAC名 |
3-(anilinomethyl)-1,3-benzoxazol-2-one;cobalt(2+);dithiocyanate |
InChI |
InChI=1S/2C14H12N2O2.2CHNS.Co/c2*17-14-16(10-15-11-6-2-1-3-7-11)12-8-4-5-9-13(12)18-14;2*2-1-3;/h2*1-9,15H,10H2;2*3H;/q;;;;+2/p-2 |
InChIキー |
RDCFESNLODSOAF-UHFFFAOYSA-L |
正規SMILES |
C1=CC=C(C=C1)NCN2C3=CC=CC=C3OC2=O.C1=CC=C(C=C1)NCN2C3=CC=CC=C3OC2=O.C(#N)[S-].C(#N)[S-].[Co+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzonitrile, 4-[[(4-butylphenyl)imino]methyl]-](/img/structure/B12708120.png)

